Morpholine, 4-(methoxymethyl)-
Description
Contextual Significance of Morpholine (B109124) Derivatives in Modern Organic Chemistry
Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, serves as a crucial building block in modern organic and medicinal chemistry. chemicalbook.comatamankimya.com Its unique structure confers a range of useful properties. The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than similar secondary amines like piperidine. wikipedia.org This modulation of basicity, combined with its favorable physicochemical and metabolic properties, makes the morpholine scaffold a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net
Consequently, the morpholine ring is a key component in numerous therapeutic agents, including antibiotics like Linezolid, the anticancer drug Gefitinib, and the analgesic Dextromoramide. chemicalbook.comwikipedia.org In addition to its role in pharmaceuticals, the morpholine nucleus is widely used in organic synthesis as a solvent, a catalyst, and a reagent for forming enamines. chemicalbook.comwikipedia.org Its derivatives are also integral to various industrial applications, such as corrosion inhibitors in power plant steam systems, rubber vulcanization accelerators, and fungicides in agriculture. atamankimya.comwikipedia.orge3s-conferences.org The versatility and accessibility of the morpholine ring have propelled extensive research into its derivatives to develop new compounds with enhanced potency, selectivity, and desirable drug-like properties. nih.govresearchgate.netacs.org
Rationale for Academic Investigation of the 4-(Methoxymethyl) Substitution
The methoxymethyl (-CH2OCH3) group is of particular interest for several reasons. It introduces an additional ether linkage, which can impact solubility, hydrogen bonding capability, and metabolic stability. ontosight.ai The presence of this group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing bioavailability or altering its interaction with biological targets. acs.org Research into related N-substituted morpholines, such as 4-methylmorpholine (B44366), has shown that the N-substituent plays a critical role in catalytic activity, for example in the formation of polyurethanes. nih.gov Computational studies on the reaction between phenyl isocyanate and butan-1-ol show that 4-methylmorpholine is a more effective catalyst than unsubstituted morpholine. nih.gov By analogy, studying the 4-(methoxymethyl) group allows researchers to explore how a different N-alkyl ether substituent affects these properties, contributing to a deeper understanding of structure-activity relationships within the morpholine class. nih.gov
Scope and Research Focus of the Review on 4-(Methoxymethyl)morpholine
This review focuses exclusively on the chemical compound 4-(Methoxymethyl)morpholine. The scope is confined to its fundamental chemical properties, established synthesis methodologies, and its documented applications within the realm of chemical research. The objective is to provide a concise and scientifically accurate overview based on available literature. This article will detail the known physical and chemical characteristics of the compound and present examples of its synthesis. It will also touch upon its utility as a chemical intermediate and reagent. The discussion will remain strictly within the boundaries of chemical science, without delving into pharmacological or toxicological data.
Chemical and Physical Properties of 4-(Methoxymethyl)morpholine
The properties of 4-(Methoxymethyl)morpholine are determined by its molecular structure, which combines a morpholine ring with a methoxymethyl group attached to the nitrogen atom. ontosight.ai
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Average Mass | 131.175 g/mol |
| Monoisotopic Mass | 131.094629 g/mol |
| CAS Number | 7309-48-0 |
Table generated from data in source epa.gov.
Research Findings
Synthesis of 4-(Methoxymethyl)morpholine
The synthesis of N-substituted morpholines is a well-established area of organic chemistry. researchgate.net For N-alkylation, general methods often involve the reaction of morpholine with an appropriate alkylating agent. In a specific example related to a derivative, 2-methoxymethyl-4-morpholinopyrimidine was synthesized by reacting morpholine with 2-methoxymethyl-4-chloropyrimidine in a solvent like tetrahydrofuran (B95107) or dichloromethane. prepchem.comprepchem.com This demonstrates a typical nucleophilic substitution pathway where the morpholine nitrogen attacks the electrophilic carbon of the chloropyrimidine.
While detailed, peer-reviewed synthesis procedures specifically for 4-(methoxymethyl)morpholine are not abundant in the provided search results, its synthesis can be inferred from standard organic chemistry principles. A plausible route would involve the reaction of morpholine with chloromethyl methyl ether or a similar methoxymethylating agent. This reaction would follow a nucleophilic substitution mechanism, with the secondary amine of the morpholine ring acting as the nucleophile to displace the leaving group (e.g., chloride) from the methoxymethylating agent.
Applications in Chemical Research
Morpholine derivatives are versatile reagents and intermediates in organic synthesis. wikipedia.orgontosight.ai 4-(Methoxymethyl)morpholine, with its tertiary amine and ether functionalities, can function as a base, a nucleophile, or a ligand in various chemical reactions. ontosight.ai Its structural similarity to catalytically active compounds like 4-methylmorpholine suggests potential applications in catalysis, for instance, in promoting urethane (B1682113) formation for the synthesis of polyurethanes. nih.gov
In medicinal chemistry research, the morpholine moiety is often incorporated to improve the pharmacokinetic properties of a lead compound. acs.org The 4-(methoxymethyl) group, as a specific substitution, could be utilized by medicinal chemists to modulate properties such as solubility and metabolic stability in the design of new drug candidates. nih.govresearchgate.net For example, research into quinazoline (B50416) derivatives has shown that incorporating a morpholine ring can lead to potent anticancer agents. nih.gov The synthesis of various substituted morpholines is a key step in building libraries of compounds for screening against biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
7309-48-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(methoxymethyl)morpholine |
InChI |
InChI=1S/C6H13NO2/c1-8-6-7-2-4-9-5-3-7/h2-6H2,1H3 |
InChI Key |
BYSXWBNALKMFPC-UHFFFAOYSA-N |
SMILES |
COCN1CCOCC1 |
Canonical SMILES |
COCN1CCOCC1 |
Other CAS No. |
7309-48-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving 4 Methoxymethyl Morpholine
Direct Synthesis Approaches for 4-(Methoxymethyl)morpholine
Direct synthetic routes to 4-(methoxymethyl)morpholine and similar N-substituted morpholines often involve the formation of the N-CH₂-O bond from readily available starting materials.
The reaction between morpholine (B109124) and a formaldehyde (B43269) source, such as paraformaldehyde or formalin, represents a direct and common method for preparing N-substituted morpholines. This type of amine-aldehyde condensation is a foundational technique in organic synthesis.
One straightforward process involves heating morpholine with water, followed by the addition of paraformaldehyde. google.com The reaction proceeds until gas evolution ceases, yielding the N-methylated product. A similar strategy can be envisioned for the synthesis of 4-(methoxymethyl)morpholine by reacting morpholine with methoxymethylating agents derived from formaldehyde.
Catalysis can enhance the efficiency of these condensation reactions. For instance, the synthesis of N,N'-di-2-ethylhexylphosphine oxide morpholine utilizes a quaternary ammonium (B1175870) base as a catalyst for the condensation of morpholine with formaldehyde. google.com This method is noted for producing high yields with few by-products. google.com The reaction conditions for a related synthesis of N-methylmorpholine are detailed in the table below.
Table 1: Synthesis of N-methylmorpholine via Condensation
| Reactants | Catalyst | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Morpholine, Paraformaldehyde | None (water as solvent) | >80°C | No metal catalyst or reducing agent required. | google.com |
| Morpholine, Formaldehyde | Quaternary Ammonium Base | 70-90°C | Low catalyst loading (0.01-0.1% of morpholine mass). | google.com |
Oxidative carbonylation provides an alternative pathway where 4-(methoxymethyl)morpholine has been identified as a potential reaction intermediate. In the synthesis of N-formamides from amines and paraformaldehyde, a non-noble metal CoN-C catalyst was used. researchgate.net Mechanistic studies of this reaction suggest that 4-(methoxymethyl)morpholine is a plausible intermediate species. researchgate.net This process highlights the role of morpholine derivatives in the broader context of carbonylation chemistry, which is crucial for producing valuable chemical feedstocks. researchgate.netunits.it
Visible light has also been employed to promote the oxidative cleavage of C-C bonds in morpholine derivatives, using oxygen as the final oxidant. google.com While this reaction breaks down the morpholine ring, it underscores the susceptibility of the morpholine scaffold to oxidative conditions, a factor relevant to its synthesis and stability.
Reductive amination is a powerful and highly controlled method for synthesizing N-substituted amines, including morpholine derivatives. masterorganicchemistry.com This two-step process typically involves the formation of an iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. masterorganicchemistry.com This approach avoids the common problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com
The synthesis of N-substituted morpholino nucleosides has been successfully achieved using a reductive amination protocol. nih.gov This transformation involves the oxidation of ribonucleosides to generate a dialdehyde (B1249045) in situ, which then reacts with various alkylamines under reductive conditions to yield the desired morpholine derivatives. nih.gov The reaction demonstrates high functional group tolerance and proceeds under mild conditions. nih.gov
Palladium-catalyzed reactions also play a role in morpholine synthesis. While some methods focus on C-C bond formation to create the ring, these amination processes are key to understanding the versatility of morpholine synthesis. nih.gov For example, a Pd-catalyzed carboamination has been used to construct cis-3,5-disubstituted morpholines from O-allyl ethanolamines. nih.gov
Synthesis of Chiral and Stereoisomeric 4-(Methoxymethyl)morpholine Analogues
The morpholine scaffold is a common feature in biologically active molecules, prompting the development of methods to synthesize chiral and stereoisomerically pure analogues. nih.govacs.org
Creating specific diastereomers of substituted morpholines is a significant synthetic challenge. A notable success in this area is the palladium-catalyzed carboamination reaction, which yields cis-3,5-disubstituted morpholines as single stereoisomers with excellent diastereomeric ratios (>20:1 dr). nih.gov This method provides access to a range of enantiopure cis-disubstituted morpholines that are otherwise difficult to prepare. nih.gov
Another approach involves the Petasis reaction, a multicomponent reaction that has been used to create a diastereomeric morpholinone derivative. nih.govresearchgate.net This intermediate can then be transformed into other complex chiral molecules, demonstrating a pathway to stereochemically defined structures based on the morpholine framework. nih.govresearchgate.net
Table 2: Diastereoselective Synthesis of Morpholine Analogues
| Method | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| Pd-catalyzed Carboamination | Four-step synthesis from enantiopure amino alcohols. | Excellent diastereoselectivity (>20:1 dr) for cis-3,5-disubstituted products. | nih.gov |
| Petasis Reaction | Multicomponent reaction to form a diastereomeric morpholinone derivative. | Used as a key step in the synthesis of complex chiral molecules. | nih.govresearchgate.net |
Enantioselective synthesis provides access to specific enantiomers of chiral morpholine analogues. Research has led to the identification of potent and selective dopamine (B1211576) D4 receptor antagonists based on a chiral alkoxymethyl morpholine structure. nih.govresearchgate.net The synthesis of these compounds underscores the importance of controlling stereochemistry to achieve desired biological activity. nih.govresearchgate.net
Organocatalysis offers a powerful tool for enantioselective synthesis. A catalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst has been developed to produce chiral 2,2-disubstituted morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org
Chiral auxiliaries are also employed to direct stereochemical outcomes. For example, (R)-phenylglycinol has been used as a chiral auxiliary in a Strecker-type reaction to synthesize chiral amino acids, a strategy that can be adapted for the synthesis of chiral heterocycles. nih.gov Similarly, (diisopinocampheyl)borane, a chiral organoborane reagent, has been used in enantioselective reductive aldol (B89426) reactions involving 4-acryloylmorpholine (B1203741) to create products with high stereocontrol. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-(Methoxymethyl)morpholine |
| Morpholine |
| Formaldehyde |
| Paraformaldehyde |
| N-methylmorpholine |
| N,N'-di-2-ethylhexylphosphine oxide morpholine |
| O-allyl ethanolamines |
| (R)-phenylglycinol |
| (Diisopinocampheyl)borane |
| 4-acryloylmorpholine |
| N-formamides |
| Ribonucleosides |
| Alkylamines |
| Ethylene (B1197577) sulfate (B86663) |
| Tetrahydroisoquinoline |
| Quaternary ammonium base |
| CoN-C catalyst |
| Palladium |
Stereochemical Control in Ring-Closure and Alkylation Reactions
The stereochemical outcome of morpholine synthesis is crucial, as the spatial arrangement of substituents can significantly influence the biological activity and physical properties of the molecule. nih.govacs.org In ring-closure reactions to form the morpholine ring, the conformation of intermediates plays a key role. For instance, in the intramolecular reductive etherification for the synthesis of C-substituted morpholine derivatives, the stereochemistry is often dictated by the conformational stability of the oxocarbenium ion intermediate. acs.org Substituents on the nitrogen atom, such as a tosyl group, typically prefer an equatorial orientation to minimize steric hindrance. acs.org This preference influences the positioning of other substituents on the ring. For example, in the formation of 2,6-disubstituted morpholines, an alkyl group will favor a pseudoequatorial position. Conversely, for 2,5-disubstituted morpholines, the alkyl group tends to occupy an axial position to avoid interactions with the equatorial N-tosyl group. acs.org
Polymer-supported synthesis offers another avenue for stereoselective preparation of morpholine derivatives. acs.orgnih.gov Using immobilized amino acids like Fmoc-Ser(tBu)-OH as starting materials, N-alkyl-N-sulfonyl intermediates can be synthesized on a solid phase. Subsequent cleavage from the resin using trifluoroacetic acid can yield dihydrooxazines, which can be further reduced to the corresponding morpholines. The inclusion of a reducing agent like triethylsilane in the cleavage step can stereoselectively produce the saturated morpholine ring. acs.org
Advanced Synthetic Transformations Leading to 4-(Methoxymethyl)morpholine
Reductive Etherification Strategies
Intramolecular reductive etherification is a powerful strategy for the stereoselective synthesis of substituted morpholine derivatives. acs.org This method has been successfully applied to the synthesis of various cis-2,6-disubstituted morpholines with high diastereoselectivity. acs.org Another related approach involves reductive amination, which is an atom-economical method for the N-alkylation of amines like morpholine. researchgate.netyoutube.com This "borrowing hydrogen" strategy involves the dehydrogenation of an alcohol to an aldehyde intermediate, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated amine. This process avoids the use of alkyl halides and produces water as the only byproduct. researchgate.net
Selective Monoalkylation of Amino Alcohols
The selective mono-N-alkylation of primary amines presents a synthetic challenge, as the resulting secondary amines are often more reactive than the starting material, leading to mixtures of alkylation products. acs.org A notable method to achieve selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclononane (B1260311) (9-BBN). acs.orgorganic-chemistry.orgtau.ac.il This approach utilizes 9-BBN to form a stable chelate with the amino alcohol, which serves to both protect and activate the amine group for selective alkylation. acs.org This technique has been shown to be effective for various 3-amino alcohols, leading to high yields of the monoalkylated products. acs.orgorganic-chemistry.org While successful for 1,3-amino alcohols, this method is not suitable for 1,2-amino alcohols. organic-chemistry.org An alternative catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols has also been developed, offering a highly selective method that produces water as the main byproduct. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common and effective strategy for constructing the morpholine ring. researchgate.netorganic-chemistry.org One approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, to form the 1,4-oxazine ring system. organic-chemistry.org Gold-catalyzed intramolecular cyclization of alkynylamines or alkynylalcohols provides another efficient route to morpholine derivatives. rsc.org This method proceeds smoothly with a low catalyst loading and is believed to occur through a cascade cyclization and isomerization mechanism. rsc.org Additionally, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been developed for the diastereoselective synthesis of highly substituted morpholines, offering high yields and excellent stereocontrol. rsc.org
Green Chemistry Principles in 4-(Methoxymethyl)morpholine Synthesis
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. wordpress.comrsc.orgjocpr.com Reactions with high atom economy minimize waste at the molecular level. wordpress.com For instance, addition and isomerization reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product. nih.gov
Table 1: Reaction Conditions for N-methylation of Morpholine
| Parameter | Optimal Condition |
| Catalyst | CuO–NiO/γ–Al2O3 |
| Temperature | 220 °C |
| Molar Ratio (Methanol:Morpholine) | 3:1 |
| LHSV (Liquid Hourly Space Velocity) | 0.15 h⁻¹ |
| Pressure | 0.9 MPa |
| Result | |
| Morpholine Conversion | 95.3% |
| N-methylmorpholine Selectivity | 93.8% |
This table summarizes the optimal reaction conditions for the N-methylation of morpholine using a CuO–NiO/γ–Al2O3 catalyst, as reported in a study on N-alkylation of morpholine with alcohols. researchgate.net
Sustainable Reagent and Solvent Selection
The selection of reagents and solvents is a critical aspect of designing sustainable synthetic protocols. Traditional methods for synthesizing morpholine derivatives can involve hazardous materials and generate significant waste. Modern approaches focus on replacing these with safer, more efficient, and renewable alternatives.
A key strategy in the green synthesis of the morpholine ring itself involves a redox-neutral pathway using simple, inexpensive reagents. One such method is the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.org This approach offers considerable environmental and safety advantages over traditional methods. nih.gov The reaction is notable for its high yield and the clean isolation of the desired monoalkylation products. nih.govorganic-chemistry.org
For the introduction of the methoxymethyl group onto the morpholine nitrogen, sustainable strategies focus on replacing toxic and multi-step reagents with more benign alternatives. A significant advancement is the use of methanol (B129727) as both a C1 source and a solvent for methoxymethylation reactions. rsc.org This avoids the need for potentially hazardous reagents like chloromethyl methyl ether (MOM-Cl) or dimethoxymethane (B151124) with strong acids. Methanol is an ideal green solvent as it is inexpensive, readily available, and has a lower environmental impact compared to many traditional organic solvents.
The table below summarizes sustainable reagent and solvent choices for the synthesis of N-substituted morpholines, applicable to the formation of 4-(methoxymethyl)morpholine.
Table 1: Sustainable Reagent and Solvent Selection
| Reaction Step | Conventional Reagents/Solvents | Sustainable Alternatives | Rationale for Sustainability |
|---|---|---|---|
| Morpholine Ring Formation | Diethanolamine, Sulfuric Acid | 1,2-Amino Alcohols, Ethylene Sulfate | Utilizes inexpensive, simple reagents in a redox-neutral protocol with high yield. nih.govorganic-chemistry.orgchemrxiv.org |
| Methoxymethylation | Chloromethyl methyl ether (MOM-Cl), Formaldehyde/Methanol with acid | Methanol | Serves as both the reagent and a green solvent, avoiding toxic reagents and simplifying the process. rsc.org |
This dual role of methanol as both reactant and solvent exemplifies the principle of atom economy, a core concept in green chemistry that seeks to maximize the incorporation of material from the starting materials into the final product. rsc.org
Catalytic Green Synthesis Routes
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity while minimizing waste. The development of catalytic routes for the synthesis of compounds like 4-(methoxymethyl)morpholine focuses on replacing stoichiometric reagents with catalysts that can be used in small amounts and potentially recycled.
A highly efficient and selective catalytic method has been reported for the methoxymethylation of primary amides, which serves as a model for the N-alkylation of secondary amines like morpholine. This process utilizes a manganese(I)-based pincer complex as a catalyst. rsc.org The reaction proceeds via an "interrupted borrowing hydrogen" (IBH) strategy, where methanol is activated by the catalyst to act as the methoxymethylating agent, liberating dihydrogen (H₂) as the only byproduct. rsc.org This represents a significant improvement over traditional methods that produce stoichiometric amounts of waste salts.
The key advantages of this catalytic system are its broad substrate scope and its use of methanol, a green and sustainable C1 source. rsc.org The reaction obviates the need for toxic reagents and complex multi-step protocols that are often required in conventional synthesis. rsc.org
While this specific manganese catalyst was demonstrated on primary amides, the principle is applicable to the N-alkylation of amines. The development of catalytic systems for the direct methoxymethylation of morpholine using methanol is a key area of research for creating a truly green synthesis of 4-(methoxymethyl)morpholine. Other catalytic approaches for forming the morpholine ring itself include palladium-catalyzed cyclizations, though these may be more suitable for complex, substituted morpholines. organic-chemistry.org
The table below details catalytic approaches relevant to the green synthesis of 4-(methoxymethyl)morpholine.
Table 2: Catalytic Green Synthesis Routes
| Transformation | Catalyst System | Reagents | Key Advantages |
|---|---|---|---|
| Methoxymethylation | Manganese(I) pincer complex | Methanol | High efficiency and selectivity, uses methanol as a green C1 source and solvent, produces only H₂ as a byproduct. rsc.org |
| Morpholine Ring Formation (Alternative) | Pd(0) or Fe(III) catalysts | Varies (e.g., vinyloxiranes and amino-alcohols) | Catalytic amounts of metal, can lead to high diastereoselectivity for substituted morpholines. organic-chemistry.org |
The pursuit of such catalytic methods is essential for advancing the sustainable production of valuable chemical compounds.
Reactivity Profiles and Mechanistic Investigations of 4 Methoxymethyl Morpholine
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of 4-(methoxymethyl)morpholine is dominated by the nucleophilic character of the nitrogen atom. The lone pair of electrons on the nitrogen allows it to act as a nucleophile, participating in reactions with various electrophiles. However, the presence of the methoxymethyl group introduces a key feature: upon interaction with an appropriate Lewis acid or under specific reaction conditions, the C-O bond of the methoxymethyl group can be cleaved. This cleavage generates a highly reactive electrophilic intermediate, the N-morpholinomethyl cation or a related N-acyliminium ion equivalent. This dual nucleophilic and latent electrophilic character is central to its utility in organic synthesis.
The compound can be considered a stable precursor to the otherwise unstable N-formyl cation or its synthetic equivalents. The methoxymethyl group serves as a protecting group for the morpholine (B109124) nitrogen, which can be removed to reveal the secondary amine functionality.
Role as an Intermediate in Multi-Step Organic Reactions
The distinct reactivity of 4-(methoxymethyl)morpholine makes it a valuable intermediate and reagent in several multi-step synthetic sequences.
Formation of N-Formamides
4-(Methoxymethyl)morpholine can serve as a precursor in the synthesis of N-formamides. While not a direct formylating agent itself, its derivatives can be transformed into formamides. For example, treatment of N-substituted amines with a reagent system derived from 4-(methoxymethyl)morpholine can lead to the corresponding N-formyl derivatives. This transformation often proceeds via the in-situ generation of a formylating equivalent.
Lithiation and 1,2-Addition Sequences
A significant application of 4-(methoxymethyl)morpholine involves its deprotonation using strong bases, such as organolithium reagents, followed by reaction with electrophiles. The methoxymethyl group can direct lithiation to the adjacent methylene (B1212753) group (the CH2 attached to the nitrogen), generating a stabilized α-amino carbanion. This nucleophilic species can then undergo 1,2-addition to various carbonyl compounds, such as aldehydes and ketones.
This sequence allows for the construction of new carbon-carbon bonds, leading to the formation of α-amino alcohols. The reaction proceeds by the addition of the lithiated 4-(methoxymethyl)morpholine to the carbonyl carbon of the electrophile. Subsequent workup protonates the resulting alkoxide to yield the final product. The choice of organolithium reagent and reaction conditions, including temperature and solvent, is crucial for achieving high yields and selectivity. For instance, using n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) is a common protocol for the initial lithiation step.
| Electrophile | Reagent/Conditions | Product Type |
| Aldehyde (R-CHO) | 1. n-BuLi, THF, -78 °C | α-(Morpholinomethyl)amino alcohol |
| Ketone (R-CO-R') | 2. Electrophile |
Derivatization via Mannich-type Reactions
4-(Methoxymethyl)morpholine is a key reagent in certain Mannich-type reactions. In the presence of a silylating agent like trimethylsilyl (B98337) cyanide (TMSCN), it reacts with silyl (B83357) enol ethers to produce β-aminoketones. In this context, 4-(methoxymethyl)morpholine acts as a stable precursor to an N-acyliminium ion. The reaction is typically promoted by a Lewis acid, which facilitates the cleavage of the methoxymethyl group and the formation of the electrophilic iminium species. This intermediate is then attacked by the nucleophilic silyl enol ether to form the C-C bond, yielding the β-aminoketone after workup.
This methodology provides an efficient route to functionalized β-amino carbonyl compounds, which are important building blocks in medicinal chemistry and natural product synthesis.
| Substrate | Reagent System | Product |
| Silyl enol ether | 4-(Methoxymethyl)morpholine, TMSCN | β-Aminoketone |
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving 4-(methoxymethyl)morpholine is essential for optimizing reaction conditions and expanding its synthetic applications.
Identification of Transient Species
Central to the reactivity of 4-(methoxymethyl)morpholine is the formation of transient, highly reactive intermediates. In reactions like the Mannich-type derivatization, the key transient species is an N-acyliminium ion. The reaction of 4-(methoxymethyl)morpholine with a Lewis acid or trimethylsilyl cyanide is proposed to generate this electrophilic cation. This intermediate is not typically isolated but is trapped in situ by a suitable nucleophile, such as a silyl enol ether or an organometallic reagent. Spectroscopic studies and trapping experiments provide indirect evidence for the existence of these short-lived species. The efficiency and selectivity of these transformations are highly dependent on the stability and reactivity of this transient N-acyliminium ion.
Transition State Analysis in Catalyzed Reactions
The catalytic activity of morpholine derivatives is intrinsically linked to their ability to stabilize transition states in a given reaction. Computational studies on analogous N-substituted morpholines, such as 4-methylmorpholine (B44366), in urethane (B1682113) formation provide valuable insights into the transition state energetics that can be extrapolated to 4-(methoxymethyl)morpholine.
In the catalyzed reaction of phenyl isocyanate and butan-1-ol, the presence of a tertiary amine catalyst like a 4-substituted morpholine significantly alters the reaction mechanism compared to the uncatalyzed process. researchgate.netnih.gov The catalytic cycle proceeds through the formation of a reactant complex, followed by two key transition states (TS1 and TS2) and a zwitterionic intermediate. researchgate.netnih.gov
A theoretical study on urethane formation provides a basis for understanding the transition states involved. researchgate.netnih.gov Although this study focused on morpholine and 4-methylmorpholine, the data offers a strong comparative framework for 4-(methoxymethyl)morpholine. The methoxymethyl group, being electron-withdrawing compared to a methyl group, is expected to influence the proton affinity of the nitrogen atom and consequently the energies of the transition states.
The first transition state (TS1) involves the transfer of a proton from the alcohol to the morpholine nitrogen. The second transition state (TS2) corresponds to the proton transfer from the catalyst to the product. researchgate.netnih.gov The relative Gibbs free energies for these states in the presence of 4-methylmorpholine provide a benchmark for estimating the behavior of 4-(methoxymethyl)morpholine.
Below is a table summarizing the calculated relative Gibbs free energies for the transition states and intermediate in the 4-methylmorpholine catalyzed urethane formation.
| Species | Relative Gibbs Free Energy (kJ/mol) with 4-methylmorpholine catalyst |
| Reactant Complex (RC1) | -40.53 |
| Transition State 1 (TS1) | 97.42 |
| Intermediate (IM) | 8.77 |
| Transition State 2 (TS2) | -2.68 |
| Product Complex (PC) | -66.33 |
Data sourced from a computational study on urethane formation catalyzed by 4-methylmorpholine. researchgate.netnih.gov
The lower reactivity of morpholine-based catalysts compared to those with a pyrrolidine (B122466) core is attributed to the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the corresponding enamine. frontiersin.org The nature of the substituent at the 4-position further modulates this reactivity.
Influence of Reaction Conditions on Reaction Mechanisms
The reaction mechanism involving 4-(methoxymethyl)morpholine as a catalyst or reactant is highly sensitive to the surrounding reaction conditions. Factors such as solvent, temperature, and the presence of co-catalysts or additives can significantly influence the reaction pathway, rate, and selectivity.
For instance, in organocatalyzed reactions such as the 1,4-addition of aldehydes to nitroolefins, the choice of solvent and temperature is critical. frontiersin.org In the context of morpholine-based catalysts, variations in these conditions can affect the stability of intermediates and transition states, thereby altering the diastereo- and enantioselectivity of the reaction. frontiersin.org While specific data for 4-(methoxymethyl)morpholine is not detailed in the available literature, general principles observed for other morpholine derivatives are applicable. For example, in the synthesis of certain morpholine derivatives, the reaction of an amino alcohol with epichlorohydrin (B41342) is carried out in a solvent like toluene (B28343) at elevated temperatures, with the subsequent addition of a base such as sodium methoxide (B1231860) to facilitate ring closure. frontiersin.org
The presence of additives can also play a crucial role. In some reactions involving morpholine derivatives, N-methylmorpholine (NMM) has been used as a base to deprotonate the catalyst and initiate the catalytic cycle. frontiersin.org The concentration of the catalyst itself is another parameter that can be optimized to achieve desired reaction outcomes.
Stability and Degradation Pathways Under Controlled Conditions
The stability of 4-(methoxymethyl)morpholine, and morpholine derivatives in general, is a critical consideration, particularly in environmental and biological contexts. Studies on the biodegradation of morpholine provide a foundational understanding of the likely degradation pathways for its N-substituted derivatives.
Mycobacterium aurum MO1 has been shown to effectively degrade morpholine. nih.govnih.gov The degradation process is initiated by the cleavage of the C-N bond, a reaction likely catalyzed by a cytochrome P450 enzyme. nih.gov This initial step leads to the formation of an amino acid intermediate. nih.gov
The primary intermediates identified in the degradation of morpholine by M. aurum MO1 are 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov These intermediates are subsequently further metabolized by the microorganism. The rate of degradation is dependent on factors such as the concentration of the substrate and the bacterial cell density. nih.gov
The degradation pathway of morpholine can be summarized as follows:
| Step | Transformation | Key Intermediates/Products |
| 1 | C-N bond cleavage | 2-(2-aminoethoxy)acetate |
| 2 | Further metabolism | Glycolate, Ammonia |
Based on the degradation of morpholine by Mycobacterium aurum MO1. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For Morpholine (B109124), 4-(methoxymethyl)- , a suite of NMR experiments would be employed to ascertain its complete structure.
In the synthesis of N-substituted morpholines, various reactive intermediates can be formed. Low-temperature NMR spectroscopy is a powerful technique to study these transient species by slowing down reaction kinetics and increasing their lifespan to a time scale amenable to NMR detection. researchgate.netnih.govchemrxiv.org For instance, in the formation of Morpholine, 4-(methoxymethyl)- , a plausible intermediate could be a hemiaminal species. By conducting the reaction at reduced temperatures, typically between 0 °C and -80 °C, it might be possible to observe the characteristic signals of such an intermediate, providing valuable mechanistic insights. chemrxiv.org The increased signal-to-noise ratio at lower temperatures further aids in the detection of low-concentration intermediates. researchgate.netnih.gov
To resolve the complex spin systems and confirm the connectivity within Morpholine, 4-(methoxymethyl)- , multi-dimensional NMR techniques are indispensable.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the morpholine ring, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C5 and C6. It would also confirm the connectivity within the methoxymethyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. copernicus.org It would allow for the unambiguous assignment of the proton and carbon signals for each CH₂ group in the morpholine ring and the methoxymethyl substituent.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the methoxymethyl group to the nitrogen atom of the morpholine ring, by observing a correlation between the N-CH₂ protons and the carbon of the methoxy (B1213986) group, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of the morpholine ring, which typically adopts a chair conformation, NOESY can help to establish the relative stereochemistry of substituents, although this is not directly applicable to the parent Morpholine, 4-(methoxymethyl)- .
Based on data from similar N-substituted morpholines, the expected ¹H and ¹³C NMR chemical shifts are summarized in Table 2. asianpubs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a mixture. In the synthesis of Morpholine, 4-(methoxymethyl)- , GC-MS would be employed to monitor the reaction progress, identify the main product, and detect any by-products. asianpubs.orgresearchgate.net For instance, unreacted morpholine or side-products from potential ring-opening reactions could be identified by their characteristic mass spectra. Derivatization techniques, such as reaction with chloroformates, are sometimes used to enhance the volatility and chromatographic behavior of amines for GC-MS analysis. nih.gov
A hypothetical GC-MS analysis of a reaction mixture for the synthesis of Morpholine, 4-(methoxymethyl)- might reveal the components listed in Table 3.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. nih.govxmu.edu.cn For Morpholine, 4-(methoxymethyl)- , HRMS would be used to confirm its molecular formula, C₆H₁₃NO₂. By comparing the experimentally measured exact mass with the calculated theoretical mass, a high degree of confidence in the compound's identity can be achieved.
Table of Compounds
| Compound Name | CAS Number | Molecular Formula |
| Morpholine, 4-(methoxymethyl)- | 7309-48-0 | C₆H₁₃NO₂ |
| Morpholine | 110-91-8 | C₄H₉NO |
| N-methylmorpholine | 109-02-4 | C₅H₁₁NO |
| N-ethylmorpholine | 100-74-3 | C₆H₁₃NO |
| Hemiaminal | N/A | Variable |
| Isobutyl chloroformate | 543-27-1 | C₅H₉ClO₂ |
Interactive Data Tables
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Morpholine, 4-(methoxymethyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₂-O | 4.2 - 4.5 | 75 - 80 |
| O-CH₃ | 3.2 - 3.4 | 55 - 60 |
| Morpholine H-2, H-6 | 3.6 - 3.8 | 66 - 68 |
| Morpholine H-3, H-5 | 2.6 - 2.8 | 50 - 53 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman)
A complete analysis of the vibrational modes of Morpholine, 4-(methoxymethyl)- through Infrared (IR) and Raman spectroscopy, which would provide a molecular fingerprint, is currently unavailable in published literature.
Theoretical-Experimental Correlation of Vibrational Frequencies
Without experimental IR and Raman spectra, a correlation with theoretical calculations, typically performed using methods like Density Functional Theory (DFT), cannot be established. Such a correlation is crucial for the definitive assignment of vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C-N, C-O, and CH₂ groups within the molecule.
Conformational Analysis through Vibrational Signatures
The morpholine ring is known to exist in a chair conformation. The orientation of the methoxymethyl substituent at the nitrogen atom (axial vs. equatorial) would likely be distinguishable through specific vibrational signatures. However, without experimental spectra, a conformational analysis for Morpholine, 4-(methoxymethyl)- remains speculative. Studies on the parent morpholine molecule have identified distinct vibrational frequencies for its chair-equatorial and chair-axial conformers, highlighting the potential of vibrational spectroscopy for such analysis.
X-ray Crystallography for Solid-State Structural Determination
There are no publicly accessible crystallographic information files (CIFs) or published studies detailing the single-crystal X-ray diffraction analysis of Morpholine, 4-(methoxymethyl)- . Therefore, a definitive determination of its solid-state structure is not possible.
Analysis of Bond Lengths, Angles, and Dihedral Angles
A detailed analysis of the precise bond lengths, bond angles, and dihedral angles for Morpholine, 4-(methoxymethyl)- is contingent on successful X-ray crystallographic analysis. While typical values for morpholine derivatives can be found in the literature, specific values for the title compound are unknown. For comparison, in a related morpholine derivative, the C-N and C-O bond lengths within the ring are in the range of 1.45-1.47 Å and 1.42-1.43 Å, respectively, and the ring typically exhibits a chair conformation.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and energetic properties of "Morpholine, 4-(methoxymethyl)-". These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Morpholine, 4-(methoxymethyl)-", DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311G++(d,p), can be utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. epstem.netnih.gov Such studies on related morpholine (B109124) derivatives, like 4-acetylmorpholine (B157445) and 4-acryloyl morpholine, have demonstrated the reliability of DFT in predicting these parameters, which are often in good agreement with experimental data. nih.govresearchgate.net
Table 1: Predicted Geometrical Parameters for the Morpholine Ring in N-Substituted Derivatives from DFT Calculations
| Parameter | Typical Value (Å or °) |
| C-N Bond Length | 1.46 - 1.47 |
| C-O Bond Length | 1.42 - 1.43 |
| C-C Bond Length | 1.53 |
| C-N-C Bond Angle | ~110 |
| C-O-C Bond Angle | ~111 |
| N-C-C Bond Angle | ~110 |
| O-C-C Bond Angle | ~111 |
Note: These are typical values based on studies of related morpholine derivatives and may vary slightly for "Morpholine, 4-(methoxymethyl)-". researchgate.net
Ab initio methods, which are based on first principles without the use of empirical parameters, are employed to predict the energy and reactivity of molecules with high accuracy. rsc.org For "Morpholine, 4-(methoxymethyl)-", ab initio calculations can be used to determine its heat of formation, ionization potential, and electron affinity. nih.gov These methods are also crucial for studying reaction mechanisms and predicting activation energies.
In a theoretical study on the reaction of morpholine and 4-methylmorpholine (B44366), ab initio methods were used to calculate the activation energies and thermodynamic properties of the reaction, providing a detailed understanding of the catalytic process. nih.govresearchgate.net Similar approaches can be applied to "Morpholine, 4-(methoxymethyl)-" to predict its reactivity in various chemical transformations. For example, the proton affinity of the nitrogen atom, a key indicator of its basicity and catalytic activity, can be accurately calculated. nih.govresearchgate.net Comparing the calculated proton affinity of "Morpholine, 4-(methoxymethyl)-" with that of morpholine and other N-substituted derivatives would provide valuable information about the electronic effect of the methoxymethyl group. nih.govresearchgate.net
For 4-acryloyl morpholine, DFT calculations have been used to determine the energy difference between the chair equatorial and chair axial conformers. nih.gov Such studies for "Morpholine, 4-(methoxymethyl)-" would reveal the most stable conformation and the population of different conformers at a given temperature. This information is vital for understanding its interaction with other molecules and its biological activity, as the three-dimensional structure of a molecule is a key determinant of its function.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the exploration of conformational changes and the influence of the environment over time.
Multiple MD simulation runs, starting from different initial structures or with different initial velocities, can be employed to ensure a thorough exploration of the conformational landscape. nih.gov The resulting trajectories can be analyzed to identify the most populated conformational states and the pathways of conformational change. nih.gov
The behavior of "Morpholine, 4-(methoxymethyl)-" in solution is significantly influenced by its interactions with solvent molecules. MD simulations explicitly including solvent molecules can provide a detailed understanding of these interactions. nih.govresearchgate.netnih.govrsc.org By simulating the molecule in a box of solvent (e.g., water, ethanol), it is possible to study how the solvent affects its conformation, dynamics, and reactivity. miami.edu
These simulations can reveal the structure of the solvation shell around the molecule, identifying specific solute-solvent interactions such as hydrogen bonds. The presence of the ether oxygen and the nitrogen atom in "Morpholine, 4-(methoxymethyl)-" makes it capable of forming hydrogen bonds with protic solvents, which can significantly impact its properties. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing insights into the molecule's solubility and partitioning behavior.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of "Morpholine, 4-(methoxymethyl)-," while direct computational studies are not extensively documented in publicly available literature, the well-studied chemistry of the parent morpholine and its derivatives offers a robust framework for understanding its reactive behavior.
Transition State Localization and Energy Profiling
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS) and intermediates along the reaction pathway. Computational methods, particularly density functional theory (DFT), are adept at locating these high-energy TS structures and mapping out the potential energy surface of a reaction.
For instance, in the context of urethane (B1682113) formation catalyzed by tertiary amines like morpholine and its derivatives, computational studies have successfully identified the key transition states involved in the multi-step mechanism. nih.govresearchgate.netnih.gov These studies typically involve the reaction of an isocyanate with an alcohol in the presence of the amine catalyst. The catalyst is shown to activate the alcohol through hydrogen bonding, facilitating its nucleophilic attack on the isocyanate.
While a specific energy profile for a reaction involving "Morpholine, 4-(methoxymethyl)-" is not available, a comparative analysis can be drawn from studies on morpholine and 4-methylmorpholine. nih.govresearchgate.netnih.gov The presence of the methoxymethyl group at the 4-position is expected to influence the steric and electronic environment around the nitrogen atom, which in turn would affect the energies of the transition states and intermediates. The electron-donating nature of the methoxymethyl group, through an inductive effect, would likely increase the basicity of the nitrogen atom compared to unsubstituted morpholine. This enhanced basicity could lead to a more effective activation of the alcohol, potentially lowering the activation energy of the initial step. However, the steric bulk of the methoxymethyl group might also introduce unfavorable interactions in the transition state, leading to a more complex energy landscape.
A hypothetical reaction energy profile for a catalyzed reaction can be constructed to illustrate these concepts. The profile would show the relative energies of the reactants, intermediates, transition states, and products, with the activation energy being the energy difference between the reactants and the highest-energy transition state.
Reaction Coordinate Analysis
Reaction coordinate analysis provides a detailed view of the geometric and electronic changes that occur as a reaction progresses from reactants to products. This analysis involves monitoring key bond lengths, bond angles, and charge distributions along the minimum energy path.
In the case of amine-catalyzed reactions, the reaction coordinate would trace the formation of the hydrogen bond between the amine and the alcohol, the nucleophilic attack of the alcohol on the isocyanate, the proton transfer steps, and the final dissociation of the catalyst. nih.govresearchgate.net For "Morpholine, 4-(methoxymethyl)-," a reaction coordinate analysis would be crucial to understand how the methoxymethyl group influences the dynamics of these steps. For example, the flexibility of the methoxymethyl group might allow it to adopt conformations that either facilitate or hinder the approach of the reactants, thereby affecting the reaction rate.
Structure-Reactivity and Structure-Selectivity Relationship (SRSR) Studies
Understanding the relationship between a molecule's structure and its reactivity or selectivity is a cornerstone of chemistry. Computational chemistry provides a powerful platform for conducting systematic SRSR studies by allowing for the in-silico modification of molecular structures and the subsequent calculation of their properties.
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of its reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
Substituents can significantly alter these electronic properties. In the case of "Morpholine, 4-(methoxymethyl)-," the methoxymethyl group at the 4-position is expected to have a notable influence. Compared to unsubstituted morpholine, the electron-donating nature of the methoxymethyl group would be expected to raise the HOMO energy, making the molecule a better electron donor. This is consistent with findings for other substituted heterocyclic compounds where electron-donating groups increase the HOMO energy. mdpi.com
The following table, based on general principles and data from related compounds, illustrates the expected influence of different substituents at the 4-position of the morpholine ring on its electronic properties.
| Substituent at 4-position | HOMO Energy (eV) (Expected Trend) | LUMO Energy (eV) (Expected Trend) | HOMO-LUMO Gap (eV) (Expected Trend) |
| -H | Lower | Higher | Larger |
| -CH₃ | Higher | Slightly Higher | Smaller |
| -CH₂OCH₃ | Higher | Higher | Smaller |
| -C(O)CH₃ | Lower | Lower | Larger |
This table is illustrative and based on general chemical principles. Actual values would require specific computational calculations for each molecule.
The smaller HOMO-LUMO gap for "Morpholine, 4-(methoxymethyl)-" compared to unsubstituted morpholine would suggest higher reactivity. This increased reactivity would be particularly relevant in reactions where the morpholine nitrogen acts as a nucleophile.
Correlation of Computational Data with Experimental Observations
The ultimate validation of computational models comes from their ability to accurately reproduce and predict experimental observations. A strong correlation between computational data and experimental results provides confidence in the model's predictive power and its underlying theoretical framework.
For "Morpholine, 4-(methoxymethyl)-," computational predictions regarding its reactivity could be correlated with experimentally determined reaction rates or product distributions. For instance, if computational models predict that the methoxymethyl group enhances the catalytic activity of the morpholine nitrogen, this could be tested by comparing its performance in a model reaction (e.g., urethane formation) with that of unsubstituted morpholine and other 4-substituted derivatives. nih.govnih.gov
Similarly, computational predictions of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, can be directly compared with experimental spectra to validate the accuracy of the calculated molecular geometry and electronic structure. Discrepancies between computational and experimental data can often point to subtle structural or environmental effects that were not initially considered in the model, leading to a more refined understanding of the system.
Role As a Synthetic Building Block and Precursor in Functional Materials Research
Precursor in the Synthesis of N-Formylated Amines
N-formylated amines are important intermediates in the synthesis of many pharmaceutically valuable compounds. ajgreenchem.comajgreenchem.com While direct research on the use of Morpholine (B109124), 4-(methoxymethyl)- as a formylating agent is not extensively documented, the closely related N-formylmorpholine is widely utilized for this purpose. ajgreenchem.comajgreenchem.com N-formylmorpholine is recognized as a stable, non-toxic, and non-corrosive formylating agent. ajgreenchem.com It can be synthesized in high yields from the reaction of morpholine and formic acid under solvent-free conditions at elevated temperatures. ajgreenchem.com
The general utility of N-formyl amides as formylating agents suggests that derivatives like Morpholine, 4-(methoxymethyl)- could potentially be converted to their corresponding N-formyl derivatives and employed in similar capacities. The synthesis of N-formylated products is a crucial step in the production of fungicides, herbicides, and as precursors for highly functionalized peptide derivatives. ajgreenchem.com
Integration into Complex Heterocyclic Systems
The morpholine scaffold is a key component in many biologically active molecules and functional materials. e3s-conferences.org The integration of the morpholine unit, potentially from precursors like 4-(methoxymethyl)morpholine, into more complex heterocyclic systems is an active area of research.
Quinolines are a class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.net The synthesis of quinoline (B57606) derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone (Friedländer synthesis). youtube.com While there is no direct evidence of Morpholine, 4-(methoxymethyl)- being used in these classical quinoline syntheses, the morpholine moiety is a common substituent in many bioactive quinoline-based compounds.
Thiazolidinones are another important class of heterocyclic compounds known for their diverse pharmacological activities. sysrevpharm.orgresearchgate.net The synthesis of 4-thiazolidinones typically involves the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. uobaghdad.edu.iqmdpi.com Although direct application of Morpholine, 4-(methoxymethyl)- in thiazolidinone synthesis is not reported, morpholine-containing Schiff bases can be envisioned as precursors to thiazolidinone derivatives. The biological activities of heterocyclic compounds such as triazoles, indoles, pyrones, morpholines, pyridines, and pyrazoles have been extensively reviewed. sysrevpharm.org
The morpholine moiety has been successfully integrated into triazole and triazoline scaffolds, which are known for their wide range of pharmacological properties. uobaghdad.edu.iq A common synthetic strategy involves the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,2,3-triazole rings. researchgate.netresearchgate.net For instance, morpholine-fused triazoles have been synthesized from triazolyl azido (B1232118) alcohols, which are in turn prepared from terminal alkynes. researchgate.netacs.org These fused bicyclic systems are of significant interest due to their potential therapeutic applications. researchgate.net
Another approach involves the synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol from morpholin-N-ethyl acetohydrazide. uobaghdad.edu.iq This triazole derivative can then be further functionalized, for example, through Mannich reactions to introduce various substituents. uobaghdad.edu.iq
Tertiary amines, including morpholine derivatives, are widely used as catalysts in the production of polyurethanes. google.comwhamine.commingxupu.com These catalysts promote the reactions between polyisocyanates and polyols to form the urethane (B1682113) linkages. researchgate.net Morpholine, 4-(methoxymethyl)- can be considered a model for this class of catalysts. The catalytic activity of morpholine derivatives is influenced by their structure and basicity. researchgate.net
A theoretical study comparing the catalytic effectiveness of morpholine and 4-methylmorpholine (B44366) in urethane formation found that 4-methylmorpholine is a more effective catalyst. researchgate.net This difference was attributed to the higher proton affinity of 4-methylmorpholine. researchgate.net This suggests that the electronic and steric properties of the substituent at the 4-position of the morpholine ring play a crucial role in determining the catalytic efficiency.
Table 1: Comparison of Morpholine-based Polyurethane Catalysts
| Catalyst | Relative Effectiveness | Key Structural Feature |
| N-Methylmorpholine | More Effective | Alkyl group increases basicity |
| Morpholine | Less Effective | Unsubstituted nitrogen |
Data based on theoretical studies of related compounds. researchgate.net
Applications in Polymer Science (Excluding Specific Material Properties)
Morpholine derivatives are utilized in polymer science as monomers, curing agents, stabilizers, and cross-linking agents. e3s-conferences.org The incorporation of the morpholine ring into a polymer backbone can influence its properties. For example, poly(N-acryloylmorpholine) (PNAM) is a biocompatible polymer that can be synthesized via surface-initiated reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov
The synthesis of poly(ester amide)s, a class of biodegradable polymers, can involve the use of morpholine-2,5-dione (B184730) derivatives as monomers. researchgate.net These monomers can be prepared through several synthetic routes, including the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net While not a direct application of Morpholine, 4-(methoxymethyl)-, this highlights the utility of the morpholine core in creating functional polymers. The versatility of the morpholine ring allows for its incorporation into a variety of polymer architectures for diverse applications. researchgate.net
Precursor for Ionic Liquids in Catalysis and Electrochemistry Research
Ionic liquids (ILs) are salts with low melting points that are being explored as green solvents and electrolytes in various applications, including catalysis and electrochemistry. youtube.comnih.govmdpi.com Morpholinium-based ionic liquids are a class of ILs that can be synthesized by quaternizing the nitrogen atom of a morpholine derivative. rsc.org For instance, 4-decyl-4-ethylmorpholinium-based ILs have been investigated for their biological activities. nih.gov
The synthesis of morpholinium ionic liquids typically involves the reaction of a 4-substituted morpholine with an alkyl halide. The resulting quaternary ammonium (B1175870) salt, paired with a suitable anion, forms the ionic liquid. The properties of the ionic liquid, such as its viscosity, conductivity, and electrochemical stability window, can be tuned by modifying the substituents on the morpholinium cation and by the choice of the anion. rsc.org While the direct synthesis of an ionic liquid from Morpholine, 4-(methoxymethyl)- is not explicitly detailed in the literature, it serves as a clear structural precursor to such materials.
Environmental Chemistry and Academic Degradation Pathways
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
In aquatic environments, hydrolysis may play a role in the degradation of the methoxymethyl group, although the ether linkage is generally stable. The rate of hydrolysis would be dependent on pH and temperature. In the atmosphere, volatile organic compounds are primarily degraded through reactions with photochemically generated hydroxyl (OH) radicals. copernicus.org The atmospheric lifetime of Morpholine (B109124), 4-(methoxymethyl)- would be determined by its reaction rate with OH radicals, ozone, and nitrate (B79036) radicals. copernicus.org For many organic compounds, reaction with OH radicals is the most significant atmospheric removal process. copernicus.org
Biotic Degradation Pathways and Microbial Metabolism Studies
While direct microbial metabolism studies on Morpholine, 4-(methoxymethyl)- are scarce, the biodegradation of the core morpholine structure has been extensively investigated.
The biodegradation of morpholine is well-documented, with several bacterial strains capable of utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov The majority of these morpholine-degrading bacteria belong to the genus Mycobacterium. nih.gov For instance, a Mycobacterium strain, designated RP1, isolated from contaminated activated sludge, has demonstrated the ability to degrade morpholine. nih.govnih.gov Other studies have also implicated Mycobacterium aurum MO1 in the degradation of morpholine. nih.gov It is plausible that similar microorganisms could be involved in the cleavage of the morpholine ring of Morpholine, 4-(methoxymethyl)-, although the N-substituent may affect the bioavailability and enzymatic attack.
Research has shown that the initial step in the microbial degradation of morpholine involves the cleavage of the C-N bond of the morpholine ring. nih.govnih.gov This critical step is catalyzed by a specific type of enzyme known as a cytochrome P-450 monooxygenase. nih.govnih.govnih.gov The involvement of this enzyme was confirmed through studies using specific inhibitors, such as metyrapone, which was found to inhibit morpholine degradation. nih.govnih.gov Spectrophotometric analysis of cell extracts from morpholine-grown Mycobacterium cultures revealed a peak characteristic of cytochrome P-450. nih.govnih.gov
The proposed pathway for morpholine degradation by Mycobacterium sp. strain RP1 involves intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov A hypothetical pathway suggests the initial hydroxylation of the morpholine ring to form 2-hydroxymorpholine, which is then further metabolized. nih.gov
Table 1: Intermediates in the Biodegradation of Morpholine by Mycobacterium Strains
| Intermediate Compound | Degrading Microorganism(s) | Reference |
| 2-(2-aminoethoxy)acetate | Mycobacterium sp. strain RP1, M. aurum MO1 | nih.govnih.gov |
| Glycolate | Mycobacterium sp. strain RP1, M. aurum MO1 | nih.govnih.gov |
Fate and Transport Studies in Environmental Systems (Academic Modeling)
Specific academic modeling studies on the fate and transport of Morpholine, 4-(methoxymethyl)- in environmental systems could not be identified in the available literature. Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. researchgate.net These models consider various environmental compartments such as air, water, soil, and sediment, and incorporate processes like advection, diffusion, and chemical transformation reactions. researchgate.net To develop a reliable model for Morpholine, 4-(methoxymethyl)-, key physicochemical properties such as its water solubility, vapor pressure, and partition coefficients would be required, along with data on its degradation rates in different environmental media.
Photochemical and Oxidative Degradation Research
Direct research on the photochemical and oxidative degradation of Morpholine, 4-(methoxymethyl)- is not extensively documented. However, studies on related compounds suggest that photochemical processes could contribute to its environmental degradation. For instance, the photocatalytic degradation of morpholine in aqueous suspensions of titanium dioxide (TiO2) has been observed. nsc.ru In the atmosphere, the primary oxidative degradation pathway for volatile organic compounds is through reactions with hydroxyl radicals. copernicus.org The rate of this reaction would be a critical factor in determining the atmospheric lifetime of Morpholine, 4-(methoxymethyl)-. copernicus.org
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-substituted morpholines is well-established, but the drive towards green chemistry necessitates the development of more sustainable and efficient protocols. For a compound like Morpholine (B109124), 4-(methoxymethyl)-, future research is likely to move beyond traditional N-alkylation with halo-compounds.
A promising area is the catalytic N-alkylation using alcohols, which generates water as the only byproduct. Research on catalysts like CuO–NiO/γ–Al2O3 has shown high conversion and selectivity for the N-methylation of morpholine using methanol (B129727). researchgate.net Future work could adapt such heterogeneous catalytic systems for N-alkoxymethylation, potentially using dimethyl ether or other methanol derivatives under gas-phase conditions to synthesize the target compound. Another green alternative involves using dimethyl carbonate as a methylating agent, a process that can be performed without a catalyst at elevated temperatures. asianpubs.org
More recent innovations in morpholine synthesis focus on redox-neutral annulation reactions. A particularly notable method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), which provides a simple, high-yielding, and scalable route to a variety of morpholine derivatives. nih.govacs.orgchemrxiv.orgorganic-chemistry.org A key future challenge will be to adapt these modern, sustainable ring-construction methods to allow for the direct and controlled installation of functionalized N-substituents like the methoxymethyl group, or to develop orthogonal methods for its addition post-synthesis.
| Method | Typical Reagents | Key Advantages | Sustainability Outlook |
| Catalytic N-Alkylation | Morpholine, Methanol/Dimethyl Ether, Heterogeneous Catalyst (e.g., CuO-NiO/γ–Al2O3) | High atom economy (water is the main byproduct), catalyst is recyclable. researchgate.net | High |
| Redox-Neutral Annulation | 1,2-Amino Alcohols, Ethylene Sulfate, Base (e.g., tBuOK) | High yields, operational simplicity, scalable, avoids harsh reagents. nih.govacs.org | High |
| Photocatalytic Coupling | Silicon Amine Protocol (SLAP) Reagents, Aldehydes, Photocatalyst | Mild reaction conditions, suitable for continuous flow processes. organic-chemistry.org | Moderate to High |
| Traditional N-Alkylation | Morpholine, Methoxymethyl Halide, Base | Well-established procedure. | Low (produces salt waste) |
Exploration of Advanced Catalytic Applications
The electronic properties of the morpholine nitrogen, which are attenuated by the electron-withdrawing ether oxygen in the ring, make it a unique base and ligand scaffold. wikipedia.org The introduction of the N-methoxymethyl group could further refine these properties, opening doors for advanced catalytic applications.
While morpholine-based organocatalysts are generally less reactive than their pyrrolidine (B122466) counterparts, research into β-morpholine amino acids has demonstrated their efficacy in Michael addition reactions, affording products with excellent yields and stereoselectivity. nih.govnih.govfrontiersin.org Future studies could design catalysts based on the Morpholine, 4-(methoxymethyl)- scaffold. The substituent may offer a unique steric environment around the active site or participate as a hemilabile ligand, where the methoxy (B1213986) oxygen could transiently coordinate to a metal or substrate, influencing the catalytic cycle.
Furthermore, the field of photocatalysis offers fertile ground for exploration. Hybrid inorganic-organic materials, such as layered perovskite-like titanates modified with n-alkoxy groups, have shown dramatically increased photocatalytic activity for hydrogen production. mdpi.comresearchgate.net It is conceivable that Morpholine, 4-(methoxymethyl)- could be used to functionalize the surface of semiconductor materials, where the methoxymethyl group could tune surface hydrophilicity and serve as a binding site, potentially enhancing photocatalytic efficiency.
Integrated Experimental and Computational Approaches
The synergy between experimental investigation and computational modeling is a cornerstone of modern chemical research. For a molecule like Morpholine, 4-(methoxymethyl)-, this integrated approach will be indispensable for accelerating discovery and deepening understanding.
Computational studies, primarily using Density Functional Theory (DFT), can predict key molecular properties before a single experiment is run. These include geometric parameters, conformational analysis, and electronic properties such as the electrostatic potential, frontier molecular orbital (FMO) energies, and proton affinity. This data provides insight into the molecule's inherent reactivity and how the N-methoxymethyl group influences the basicity and nucleophilicity of the morpholine nitrogen compared to N-methylmorpholine or the parent heterocycle. wikipedia.org Such computational screening is common for evaluating novel compounds. acs.org
For example, in the development of morpholine-substituted quinazoline (B50416) anticancer agents, molecular docking was used to predict and rationalize the binding of compounds to the Bcl-2 protein, guiding further synthetic efforts. nih.gov A similar workflow could be applied to Morpholine, 4-(methoxymethyl)-. Theoretical predictions about its binding capabilities in a given enzyme or receptor would guide its experimental synthesis and testing. This iterative loop of prediction and validation is crucial for the rational design of new catalysts and bioactive molecules.
| Parameter | Computational Method | Predicted Information | Experimental Correlation |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles. | X-ray Crystallography |
| Vibrational Frequencies | DFT | IR and Raman spectra. | FT-IR, Raman Spectroscopy |
| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, electrostatic potential, UV-Vis spectra. | Cyclic Voltammetry, UV-Vis Spectroscopy |
| Binding Affinity | Molecular Docking | Binding mode and energy with a target protein. | In vitro bioassays (e.g., IC50 determination) |
Design of Next-Generation Functional Materials Based on Morpholine Scaffolds
The morpholine ring is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and industrial chemicals due to its favorable physicochemical and metabolic properties. researchgate.nete3s-conferences.orgnih.gov Research into Morpholine, 4-(methoxymethyl)- can build upon this foundation to create novel functional materials.
One promising area is in the development of advanced polymers. Morpholine-2,5-diones, for instance, serve as monomers for the ring-opening polymerization to produce biodegradable polydepsipeptides, which have applications in drug delivery and tissue engineering. acs.org The incorporation of the N-methoxymethyl functionality could be explored to tune the properties of such materials, potentially enhancing solubility, modulating degradation rates, or providing a handle for post-polymerization modification.
The use of morpholine derivatives in drug discovery is extensive. biosynce.comjchemrev.comwisdomlib.org The N-methoxymethyl group could be incorporated into new bioactive scaffolds to fine-tune their pharmacokinetic profile, such as improving solubility or membrane permeability. acs.orgatamankimya.com Its potential role as a hydrogen bond acceptor and its conformational flexibility could lead to novel interactions with biological targets, making it an attractive component for designing next-generation therapeutics. ontosight.airesearchgate.net
Expanding Mechanistic Understanding of Complex Reactions
A deep mechanistic understanding of how a molecule behaves in a reaction is critical for optimizing conditions and designing new processes. For Morpholine, 4-(methoxymethyl)-, several mechanistic questions remain to be explored.
In catalysis, it is crucial to determine whether the N-methoxymethyl group acts merely as a passive steric or electronic modulator or as an active participant in the reaction mechanism. For instance, in organocatalysis via enamine formation, the size and conformation of the N-substituent are known to be critical. frontiersin.org Mechanistic studies, potentially using kinetic analysis and computational modeling, would clarify the transition states and intermediates involved when this specific substituent is present.
Tandem catalytic reactions, such as the one-pot synthesis of 3-substituted morpholines via hydroamination and asymmetric transfer hydrogenation, rely on subtle mechanistic details like hydrogen-bonding interactions between the substrate and the catalyst. acs.orgacs.org Investigating how the N-methoxymethyl group affects such interactions would be key to extending these powerful synthetic methods. Furthermore, understanding the decomposition pathways of Morpholine, 4-(methoxymethyl)- under thermal, oxidative, or photocatalytic stress would be essential for its application in materials science, where long-term stability is often required. wikipedia.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Morpholine, 4-(methoxymethyl)-, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting morpholine with methoxymethyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Temperature control (0–25°C) and slow reagent addition minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .
- Key Parameters :
| Reagent | Solvent | Base | Temperature | Yield Range |
|---|---|---|---|---|
| Methoxymethyl chloride | DCM | Et₃N | 0–25°C | 60–75% |
| Methoxymethyl bromide | THF | NaHCO₃ | Reflux | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing Morpholine, 4-(methoxymethyl)-, and what structural features do they confirm?
- Methodology :
- NMR : ¹H NMR confirms the methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 3.6–4.0 ppm for CH₂O). ¹³C NMR identifies the morpholine ring carbons (45–70 ppm) and the methoxymethyl carbon (55–60 ppm) .
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C-O-C ether) and 2800–3000 cm⁻¹ (C-H in OCH₃).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 131 for [M+H]⁺) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s electronic properties and biological interactions?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations reveal the electron-donating effect of the methoxymethyl group, increasing electron density on the morpholine nitrogen. This enhances binding to biological targets (e.g., enzymes with polar active sites) .
- Solubility Analysis : The substituent improves aqueous solubility compared to unsubstituted morpholine, facilitating in vitro bioactivity assays (logP reduced by ~0.5 units) .
- Case Study : In antimicrobial studies, derivatives with methoxymethyl groups showed 20–30% higher inhibition of E. coli compared to methyl-substituted analogs .
Q. How can researchers resolve contradictions in reported biological activities of Morpholine, 4-(methoxymethyl)- derivatives across studies?
- Methodology :
- Systematic SAR Studies : Vary substituents (e.g., replacing methoxymethyl with ethoxymethyl) to isolate structure-activity relationships.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Compare data across publications using tools like cheminformatics databases to identify outliers or confounding variables (e.g., impurity profiles) .
Q. What strategies are effective for designing derivatives of Morpholine, 4-(methoxymethyl)- with enhanced stability under physiological conditions?
- Methodology :
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to improve metabolic stability.
- Co-crystallization : Analyze crystal structures with target proteins (e.g., kinases) to identify sites for halogenation or steric shielding .
- Accelerated Stability Testing : Expose derivatives to pH 7.4 buffers at 37°C and monitor degradation via HPLC over 72 hours .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the reactivity of Morpholine, 4-(methoxymethyl)- in nucleophilic substitution reactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate reaction trajectories using software like Gaussian or GROMACS to identify transition states .
- pKa Prediction : Tools like ACD/Labs predict the basicity of the morpholine nitrogen (pKa ~7.2), guiding solvent/base selection .
Q. How can researchers validate the purity of Morpholine, 4-(methoxymethyl)- for pharmacological studies?
- Methodology :
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water 70:30) with UV detection at 210 nm. Purity ≥95% is acceptable for in vivo studies .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 54.5%, H: 8.4%, N: 10.6%) .
Tables for Key Parameters
Table 1 : Synthetic Conditions for Morpholine, 4-(methoxymethyl)- Derivatives
| Derivative | Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-(Ethoxymethyl)morpholine | Ethoxymethyl chloride | THF | Et₃N | 68 | |
| 4-(Methoxymethyl)-N-oxide | H₂O₂ | MeOH | – | 82 |
Table 2 : Biological Activity of Selected Derivatives
| Derivative | Target (IC₅₀) | Solubility (mg/mL) | logP |
|---|---|---|---|
| 4-(Methoxymethyl)morpholine | CYP3A4: 12 µM | 8.5 | 1.2 |
| 4-(Chloromethyl)morpholine | EGFR: 45 µM | 2.1 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
